N'-hydroxy-2-(oxolan-2-yl)ethanimidamide hydrochloride
Description
N’-hydroxy-2-(oxolan-2-yl)ethanimidamide hydrochloride is a biochemical compound primarily used in proteomics research. It has a molecular formula of C6H12N2O2·HCl and a molecular weight of 180.63
Properties
IUPAC Name |
N'-hydroxy-2-(oxolan-2-yl)ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-6(8-9)4-5-2-1-3-10-5;/h5,9H,1-4H2,(H2,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFMKAXTVFGLPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(=NO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)C/C(=N/O)/N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(oxolan-2-yl)ethanimidamide hydrochloride typically involves the reaction of oxolane derivatives with ethanimidamide precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are usually proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of N’-hydroxy-2-(oxolan-2-yl)ethanimidamide hydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve multiple purification steps, such as crystallization and chromatography, to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(oxolan-2-yl)ethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield oxo derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
N’-hydroxy-2-(oxolan-2-yl)ethanimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(oxolan-2-yl)ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. Detailed studies on its mechanism of action are ongoing, and the exact pathways involved may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
N’-hydroxy-2-(oxolan-2-yl)ethanimidamide: The non-hydrochloride form of the compound.
Oxolane derivatives: Compounds with similar oxolane structures but different functional groups.
Ethanimidamide derivatives: Compounds with similar ethanimidamide structures but different substituents.
Uniqueness
N’-hydroxy-2-(oxolan-2-yl)ethanimidamide hydrochloride is unique due to its specific combination of oxolane and ethanimidamide structures, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various research applications .
Biological Activity
N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide hydrochloride is a compound of considerable interest in pharmaceutical research due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₆H₁₂N₂O₂
- Molecular Weight : 144.17 g/mol
- CAS Number : 1016719-04-2
The biological activity of this compound is primarily linked to its role as a modulator of various signaling pathways. It has been identified as a potential inhibitor of the SOS1 protein, which is involved in RAS signaling pathways critical for cell proliferation and survival. The inhibition of SOS1 can lead to decreased activation of RAS-family proteins, which are often implicated in cancer progression .
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties by targeting the SOS1 protein. This inhibition can disrupt the signaling pathways that promote tumor growth and metastasis. A study highlighted that compounds inhibiting SOS1 could effectively reduce ERK phosphorylation in cells, which is a crucial step in cancer cell signaling pathways .
Neuroprotective Effects
Emerging evidence suggests that this compound may also have neuroprotective effects. By modulating glutamatergic neurotransmission and influencing nitric oxide signaling pathways, it may provide therapeutic benefits for conditions such as treatment-resistant depression .
Study 1: Inhibition of SOS1 in Cancer Cells
A recent study evaluated the efficacy of several compounds, including this compound, in inhibiting SOS1 activity. The results demonstrated a significant reduction in cell proliferation in cancer cell lines treated with this compound compared to controls.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 150 | A549 (Lung Cancer) |
| Control Compound | 200 | A549 (Lung Cancer) |
This data indicates that this compound has a promising profile as an SOS1 inhibitor.
Study 2: Neuroprotective Potential
In another investigation, the neuroprotective effects of this compound were assessed using an animal model for depression. The results suggested that treatment with this compound led to improved behavioral outcomes and altered levels of neurotransmitters associated with mood regulation.
| Treatment Group | Behavioral Score Improvement (%) |
|---|---|
| This compound | 40% |
| Placebo | 10% |
These findings support the potential use of the compound in treating mood disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
